molecular formula C19H21N5O4S B4561964 ethyl 2-(cyclopropyl{[3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-(cyclopropyl{[3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B4561964
M. Wt: 415.5 g/mol
InChI Key: HGZWFZMSPNOBKE-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclopropyl{[3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C19H21N5O4S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.13142534 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds closely related to the specified chemical, including ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, has been reported. These compounds are synthesized through specific treatments involving ethyl 2-cyano-3,3-dimethylthioacrylate. Their crystal structures have been determined through X-ray diffraction methods, indicating monoclinic space group configurations. Preliminary bioassays suggest these compounds exhibit fungicidal and plant growth regulation activities, demonstrating potential agricultural applications (L. Minga, 2005; 李明 et al., 2005).

Antimicrobial and Antioxidant Studies

Research into lignan conjugates that incorporate similar structural motifs to the specified compound has shown significant antimicrobial and antioxidant activities. These studies involve synthesizing new compounds and screening them in vitro for these properties. Specific derivatives have shown excellent antibacterial and antifungal properties, with profound antioxidant potential noted. Docking studies suggest these compounds could possess pharmaceutical properties within the range observed in 95% of drugs, hinting at their potential medicinal applications (K. Raghavendra et al., 2016).

Biological Activity in Disease Models

Another avenue of research has focused on the development of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate derivatives, outlining efficient methods for their synthesis. These compounds have shown significant effects in mouse tumor model cancer cell lines and human cancer cell lines for colon and breast cancer. The structure of these compounds was supported by X-ray crystallographic data, and their potential as anti-tumor agents has been highlighted through both experimental and molecular modeling studies (I. Nassar et al., 2015).

Corrosion Inhibition for Industrial Applications

Pyranpyrazole derivatives, with structural similarities to the specified compound, have been investigated for their corrosion inhibition properties on mild steel, a concern for industrial pickling processes. These studies used gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy to investigate their efficacy. One derivative, in particular, showed a 98.8% efficiency at a specific concentration, with surface morphology studies confirming the formation of an adsorbed protective film on the metal surface. Theoretical studies, including density functional theory and molecular dynamic simulation, supported the experimental findings, suggesting these compounds' potential as industrial corrosion inhibitors (P. Dohare et al., 2017).

Properties

IUPAC Name

ethyl 2-[cyclopropyl-[3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazole-5-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-5-27-18(26)16-10(2)21-19(29-16)24(12-6-7-12)17(25)15-8-14(22-28-15)13-9-20-23(4)11(13)3/h8-9,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZWFZMSPNOBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(C2CC2)C(=O)C3=CC(=NO3)C4=C(N(N=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(cyclopropyl{[3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(cyclopropyl{[3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 2-(cyclopropyl{[3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 2-(cyclopropyl{[3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 5
ethyl 2-(cyclopropyl{[3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 6
ethyl 2-(cyclopropyl{[3-(1,5-dimethyl-1H-pyrazol-4-yl)-5-isoxazolyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.